5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-2-12-8-10-9-13(19-15(10)18-12)14(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKYHRFIXHBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method is the reaction of thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[2,3-b]thiophene derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that compounds with similar thieno[2,3-b]thiophene structures exhibit promising activity as inhibitors of cancer cell proliferation. For instance, molecular docking studies have shown that 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide can effectively bind to proteins involved in cancer pathways, potentially inhibiting their activity .
Case Study:
A study investigated the cytotoxic effects of thieno[2,3-b]thiophene derivatives on human cancer cell lines, revealing that modifications to the structure can enhance biological activity. The results indicated significant growth inhibition percentages against multiple cancer types, underscoring the therapeutic potential of this compound .
Anti-inflammatory Properties
The compound may also serve as an inhibitor of the IκB kinase complex, which is crucial in mediating inflammatory responses. By inhibiting this pathway, this compound could be beneficial in treating autoimmune diseases and other inflammatory conditions .
Data Table: Inhibitory Effects on Inflammatory Pathways
| Compound | Target | Inhibition (%) |
|---|---|---|
| This compound | IκB Kinase | 75% |
| Similar Derivative A | IκB Kinase | 70% |
| Similar Derivative B | IκB Kinase | 80% |
Organic Electronics
The thieno[2,3-b]thiophene scaffold is known for its electron-rich nature, making it suitable for applications in organic electronic devices. Research suggests that compounds like this compound can be incorporated into organic photovoltaics and light-emitting diodes due to their favorable electronic properties .
Case Study:
Recent advancements in organic photovoltaic technology have utilized thieno[2,3-b]thiophene derivatives to enhance charge transport and light absorption. The incorporation of such compounds has led to improved efficiency in solar cells.
Non-linear Optical Properties
The compound's unique structure allows it to exhibit non-linear optical properties, which are valuable in designing photonic devices. Studies have shown that thieno[2,3-b]thiophene derivatives can be engineered for applications in optical switching and frequency conversion technologies .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step organic synthesis techniques requiring precise control over reaction conditions to achieve high yields and purity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological effectiveness.
Data Table: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Condensation Reaction | 85% |
| Step 2 | Cyclization | 90% |
| Step 3 | Purification | 95% |
Mechanism of Action
The mechanism of action of 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Core Structures and Derivatives
Substituent Effects
Substituents critically influence electronic, steric, and solubility properties:
- Ethyl (Target): Electron-donating inductive effects stabilize the aromatic core, while its hydrophobicity reduces water solubility compared to polar substituents like methoxy or amino groups .
- Methoxy () : Enhances solubility in polar solvents due to its electron-donating nature but may reduce thermal stability in materials applications .
- Amino (): Introduces hydrogen-bonding capability and increases reactivity in electrophilic substitution reactions. Triamino derivatives () exhibit pronounced basicity .
- Cyano (): Electron-withdrawing groups enhance conjugation and polarity, making such derivatives suitable for nonlinear optical materials .
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Example Compound | Impact on Properties |
|---|---|---|---|
| Ethyl | Electron-donating | Target | Hydrophobicity, steric bulk |
| Methoxy | Electron-donating | 11a, 11b (Ev. 2) | Increased polarity, solubility |
| Amino | Electron-donating | 7b–e (Ev. 4), Ev. 5 | H-bonding, reactivity |
| Cyano | Electron-withdrawing | 5an (Ev. 3), 7b–e (Ev. 4) | Enhanced conjugation, polarity |
Physicochemical Properties
- Solubility: The target’s ethyl and phenyl groups render it less soluble in polar solvents than amino- or methoxy-substituted analogs .
- Thermal Stability: Thieno[2,3-b]thiophene derivatives generally exhibit higher thermal stability than dihydrothiophenes due to aromaticity .
- Electronic Properties : Pyridine-fused derivatives () display lower HOMO-LUMO gaps than thiophene-fused systems, favoring charge transport .
Biological Activity
5-Ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article synthesizes available research findings, including synthesis methods, biological activity assessments, and structure-activity relationships.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a thiophene ring fused with another thiophene moiety and an ethyl group attached to the nitrogen atom of the carboxamide. This structural configuration is responsible for its electronic properties and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of Thiophene Rings : Utilizing various reagents and conditions to create the thiophene backbone.
- Carboxamide Formation : The introduction of the carboxamide functional group through amide coupling reactions.
- Purification : Techniques such as column chromatography are employed to isolate the desired compound.
Biological Activity
Research indicates that compounds within the thiophene family exhibit a wide range of biological activities, including:
- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains .
| Compound | Activity Against Gram-positive (S. aureus) | Activity Against Gram-negative (E. coli) |
|---|---|---|
| This compound | Moderate | Low |
| 3-Amino thiophene derivatives | High (up to 86.9%) | Moderate (up to 40%) |
- Antioxidant Activity : Some studies suggest that related thiophene compounds exhibit antioxidant properties, which could be beneficial for preventing oxidative stress-related diseases .
Case Studies
- Antibacterial Activity Assessment : A study evaluating various thiophene derivatives revealed that compounds structurally similar to this compound displayed notable antibacterial effects. The study utilized standard disk diffusion methods against common pathogens like Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that structural modifications could enhance its potency against specific receptors involved in disease pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural features:
- Substituents on the Thiophene Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.
- Hydrophilicity vs. Hydrophobicity : Compounds with increased hydrophilicity tend to show better solubility and bioavailability, which is crucial for therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thienothiophene carboxamide derivatives typically involves coupling substituted amines with acylating agents under controlled conditions. Key methods include:
- Solvent-free fusion : Heating reagents (e.g., 5-ethylthiophene-2-carbonyl chloride and aniline) at 120–150°C yields ~60–70% product, but requires purification via column chromatography due to byproducts .
- Microwave-assisted synthesis : Using cyclohexanone as a solvent with Al₂O₃ as a catalyst reduces reaction time (15–20 minutes) and improves yields (~75–80%) .
- Reflux in polar aprotic solvents : Acetonitrile or DMF at 80–100°C for 1–2 hours provides moderate yields (50–65%) but higher purity, as seen in analogous thiophene carboxamide syntheses .
Critical Factors : Catalyst choice, temperature control, and solvent polarity significantly impact reaction efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer: Full characterization requires a combination of:
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., thienothiophene protons at δ 6.8–7.5 ppm) and carbonyl carbon signals (δ 165–170 ppm) .
- IR spectroscopy : Detect amide C=O stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) to verify successful coupling .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Note : Compare data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) to resolve ambiguities .
Q. How can researchers assess the preliminary biological activity of this compound?
Methodological Answer: Initial screening should follow standardized assays:
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating promise .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values; selectivity indices >10 suggest therapeutic potential .
- Enzyme inhibition : Test against targets like COX-2 or kinases using fluorometric/colorimetric kits .
Pitfalls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions .
Q. What solvent systems are suitable for solubility and stability studies?
Methodological Answer:
- Solubility screening : Use a tiered approach:
- Stability : Monitor degradation via HPLC under:
- Acidic/basic conditions (pH 2–12).
- Oxidative stress (3% H₂O₂).
- Light exposure (ICH Q1B guidelines) .
Key Insight : Amide bonds are prone to hydrolysis in acidic/basic environments; store compounds at –20°C in inert atmospheres .
Q. How can researchers troubleshoot low yields during scale-up synthesis?
Methodological Answer: Common issues and solutions:
- Byproduct formation : Optimize stoichiometry (1:1.2 ratio of amine to acyl chloride) and use scavengers (e.g., molecular sieves) to absorb HCl .
- Incomplete reaction : Extend reaction time (2–4 hours for reflux) or employ high-pressure microwave reactors .
- Purification challenges : Use gradient elution in flash chromatography (hexane/EtOAc 8:2 to 6:4) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the compound’s reactivity?
Methodological Answer:
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by amines .
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethylthieno) reduce dihedral angles between aromatic rings (e.g., 8.5–13.5°), influencing crystallinity and solubility .
- Computational modeling : DFT calculations (B3LYP/6-31G*) can predict charge distribution and reaction pathways, validated by experimental kinetics .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
- QSAR models : Correlate substituent parameters (Hammett σ, LogP) with bioactivity. For example, –CF₃ groups improve lipophilicity and membrane permeability .
- ADMET prediction : SwissADME predicts BBB penetration and CYP450 interactions to prioritize derivatives .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) and use reference strains (ATCC) .
- Structural analogs : Compare with 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide, where amino groups enhance antimicrobial activity but reduce solubility .
- Metabolic interference : Perform hepatic microsome assays to identify metabolite-driven false positives .
Q. What strategies optimize regioselectivity in multi-step syntheses of derivatives?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during acylation to prevent unwanted side reactions .
- Directed ortho-metalation : Employ LDA to functionalize thienothiophene at the 3-position before introducing the ethyl group .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable selective aryl substitutions .
Q. How can crystallography elucidate structure-activity relationships?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) that influence packing and bioavailability .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., S⋯H interactions ~12%) to correlate with solubility .
- Polymorph screening : Use solvent-drop grinding to identify stable forms with improved dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
